1-cyclopentyl-1H-1,2,3-triazol-4-amine
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Overview
Description
1-Cyclopentyl-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C7H12N4. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (CuAAC) and proceeds under mild conditions, providing high yields and regioselectivity .
Industrial Production Methods: the principles of green chemistry, such as the use of environmentally friendly solvents and energy-efficient processes, are likely to be applied to optimize the synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
1-Cyclopentyl-1H-1,2,3-triazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is used in the synthesis of polymers and materials with unique properties.
Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules and heterocycles
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-Cyclopentyl-1H-1,2,3-triazol-4-ylmethanamine: This compound has a similar structure but with an additional methylene group.
1,5-Disubstituted 1,2,3-Triazoles: These compounds have different substitution patterns on the triazole ring, leading to varied biological activities
Uniqueness: 1-Cyclopentyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, materials science, and chemical synthesis. Its unique structure and reactivity make it a valuable tool for researchers in various scientific fields.
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-cyclopentyltriazol-4-amine |
InChI |
InChI=1S/C7H12N4/c8-7-5-11(10-9-7)6-3-1-2-4-6/h5-6H,1-4,8H2 |
InChI Key |
DNASZFNYXLYNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)N |
Origin of Product |
United States |
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